molecular formula C14H13N5O2 B2407199 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921054-70-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2407199
CAS No.: 921054-70-8
M. Wt: 283.291
InChI Key: BLADHJFOPHIGGO-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including chemistry, biology, and medicine. The compound features a furan ring, a tetrazole ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 1-(p-tolyl)-1H-tetrazole-5-methanamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of furan carboxamides and their interactions with various reagents.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler analog with similar reactivity but lacking the tetrazole ring.

    1-(p-tolyl)-1H-tetrazole-5-methanamine: Contains the tetrazole ring but lacks the furan and carboxamide groups.

    Furan-2,3-dione derivatives: Oxidized forms of furan compounds with different reactivity profiles.

Uniqueness

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is unique due to the combination of its furan, tetrazole, and carboxamide functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADHJFOPHIGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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